(1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine
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Overview
Description
(1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine is a chemical compound with the molecular formula C5H8N4O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine typically involves the nitration of 1-methylpyrazole followed by the introduction of a methanamine group. One common method involves the reaction of 1-methylpyrazole with nitric acid to form 1-methyl-5-nitropyrazole. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and other industrial-scale equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Various nucleophiles under basic conditions.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: (1-Methyl-5-amino-1H-pyrazol-3-yl)methanamine.
Substitution: Various substituted pyrazole derivatives.
Oxidation: (1-Carboxy-5-nitro-1H-pyrazol-3-yl)methanamine.
Scientific Research Applications
(1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine: Similar structure but with the nitro group at a different position.
(1-Methyl-1H-pyrazol-5-yl)methanamine: Lacks the nitro group, which affects its reactivity and biological activity.
(1-Methyl-1H-pyrazol-3-yl)methanamine: Similar structure but without the nitro group.
Uniqueness
(1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine is unique due to the presence of both a nitro group and a methanamine group on the pyrazole ring. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
(1-methyl-5-nitropyrazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-8-5(9(10)11)2-4(3-6)7-8/h2H,3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYDJVIZNBZTPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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